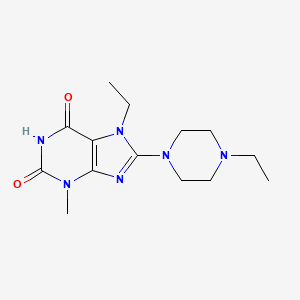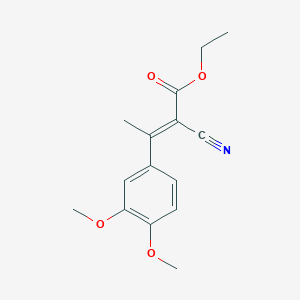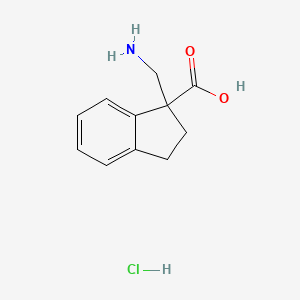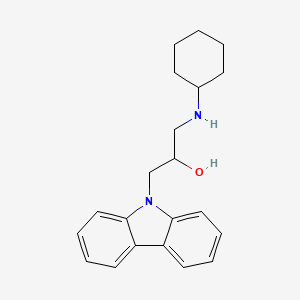
7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-8-(4-ethylpiperazinyl)-3-methyl-1,3,7-trihydropurine-2,6-dione, also known as E-217β, is a synthetic compound that belongs to the xanthine family of drugs. It has been widely used in scientific research due to its unique properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Precursors
- The synthesis of related purine analogs involves the preparation of intermediates such as benzylimidazoles, which are crucial precursors. These compounds are synthesized through reactions involving benzylisonitrile or benzylamine, leading to various disubstituted dihydropurines and imidazoles that serve as foundational structures for further chemical modifications (Alves, Proença, & Booth, 1994).
Cardiovascular and Pharmacological Activity
- Studies on the cardiovascular activity of purine derivatives have identified specific compounds with antiarrhythmic and hypotensive effects. These effects are linked to the structural modifications of the purine core, highlighting the potential therapeutic applications of such compounds in treating cardiovascular disorders (Chłoń-Rzepa et al., 2011).
Psychotropic Potential
- Research into the psychotropic potential of purine-2,6-dione derivatives has revealed that certain modifications can enhance their affinity for serotonin receptors, which may contribute to antidepressant and anxiolytic effects. This suggests the possibility of developing new therapeutic agents for mental health disorders based on the structural framework of purine derivatives (Chłoń-Rzepa et al., 2013).
Molecular Structure and Reactivity
- Studies on the molecular structure and reactivity of related compounds, such as piperazine diones, have provided insights into their geometric isomerism, tautomerism, and potential for undergoing various chemical reactions. These findings are crucial for understanding the chemical behavior and applications of purine analogs in different scientific and pharmaceutical contexts (Blake & Sammes, 1970).
Organic Substrates and Chemical Transformations
- Piperazine diones, closely related to the compound , have been highlighted as versatile organic substrates. Their ability to undergo addition reactions and transform into valuable intermediates for natural product synthesis or analogs underscores the significance of such compounds in organic chemistry and drug development (Liebscher & Jin, 1999).
Eigenschaften
IUPAC Name |
7-ethyl-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-4-18-6-8-19(9-7-18)13-15-11-10(20(13)5-2)12(21)16-14(22)17(11)3/h4-9H2,1-3H3,(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKAWJXJQNVHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2765995.png)
![3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2765996.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2765997.png)

